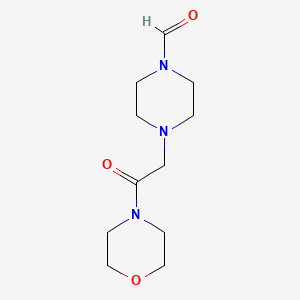

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with morpholine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Activity

Recent studies have highlighted the potential of piperazine derivatives, including 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde, as antidiabetic agents. Research indicates that derivatives of this compound can inhibit key metabolic enzymes involved in glucose metabolism, such as α-glucosidase and acetylcholinesterase. For instance, derivatives synthesized from this compound exhibited significant inhibitory activity against α-glucosidase, which is crucial for managing type 2 diabetes mellitus .

Table 1: Inhibitory Activity of Piperazine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | α-Glucosidase | 8.9 ± 0.2 |

| Compound B | Acetylcholinesterase | 201.16 ± 30.84 |

| Compound C | Butyrylcholinesterase | 245.73 ± 51.28 |

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological properties. Studies suggest that certain derivatives may act as positive allosteric modulators of the GLP-1 receptor, enhancing glucose handling and reducing food intake in obese models .

Organic Synthesis

Intermediate in Organic Reactions

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions to produce piperazine derivatives with enhanced biological activity . The compound can undergo oxidation, reduction, and substitution reactions to yield new derivatives that may possess desirable properties.

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | Potassium permanganate | To introduce functional groups |

| Reduction | Sodium borohydride | To reduce carbonyl groups |

| Substitution | Amines, thiols | To create new derivatives |

Environmental Chemistry

Pollutant Degradation

Research has shown that derivatives of this compound can be effective in breaking down environmental pollutants. Studies focused on synthesizing variants of the compound demonstrated their potential in reducing toxic compounds in polluted environments . This application highlights the compound's role in developing cleaner technologies.

Polymer Science

Surface Modification

In polymer science, the compound is used to modify surfaces or create polymers with specific characteristics. The modifications can enhance material stability and functionality, making it suitable for various industrial applications .

Agrochemistry

Herbicide Development

The compound's derivatives have been investigated for their herbicidal activity against resistant weed species. Computational studies followed by synthesis and biological assays have identified promising candidates that exhibit comparable efficacy to existing herbicides .

Case Study 1: Antidiabetic Drug Development

A recent study synthesized a series of piperazine derivatives from this compound and evaluated their antidiabetic properties through enzyme inhibition assays. The most promising derivative showed an IC50 value significantly lower than that of standard drugs like acarbose, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Environmental Applications

In a project aimed at pollution control, researchers synthesized several derivatives of this compound and tested their effectiveness in degrading common environmental pollutants. Results indicated that some derivatives could significantly reduce pollutant levels, suggesting a viable pathway for developing eco-friendly chemical solutions .

Wirkmechanismus

The mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde can be compared with other similar compounds, such as:

- 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carboxamide

- 4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Biologische Aktivität

4-(2-Morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antidiabetic, and enzyme inhibitory activities, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that derivatives of piperazine and morpholine, including this compound, exhibit moderate antimicrobial activity against various microorganisms. A study reported that some derivatives showed promising activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 16 |

| Derivative X | E. coli | 32 |

| Derivative Y | Staphylococcus aureus | 8 |

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. It acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients. In vitro studies indicated that the compound exhibited an IC50 value of approximately 584 µM, which is comparable to other known inhibitors .

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of this compound. For instance, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition values were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 201.16 ± 30.84 |

| Butyrylcholinesterase (BChE) | 245.73 ± 51.28 |

These results suggest that the compound could be further explored for therapeutic applications in neurological disorders .

Study on Antidiabetic Effects

In a recent study, the antidiabetic effects of various piperazine derivatives, including this compound, were evaluated using diabetic rat models. The results indicated a significant reduction in blood glucose levels post-administration, suggesting its potential as a therapeutic agent for diabetes management.

Safety and Toxicity Assessment

The safety profile of the compound was assessed through hemolytic activity tests on human red blood cells. The results showed low hemolytic rates even at high concentrations, indicating a favorable safety profile .

Eigenschaften

IUPAC Name |

4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c15-10-13-3-1-12(2-4-13)9-11(16)14-5-7-17-8-6-14/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUKATATKNNKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N2CCOCC2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.